

Quantum Chemical Insights into Anhydrous Aluminum Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum carbonate

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Introduction

Aluminum carbonate (Al_2CO_3)₃ is a compound that has long been considered highly unstable and difficult to isolate under ambient conditions. Its elusive nature has limited experimental characterization, creating a significant knowledge gap regarding its structural, vibrational, and electronic properties. However, recent advancements in high-pressure synthesis have enabled the formation and characterization of anhydrous **aluminum carbonate**, opening the door for a deeper understanding of this simple yet enigmatic material.[1] This technical guide provides an in-depth analysis of the quantum chemical calculations performed to elucidate the fundamental properties of anhydrous **aluminum carbonate**, offering valuable insights for researchers in materials science and related fields.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for predicting and understanding the properties of materials that are challenging to study experimentally.[1] By solving the quantum mechanical equations that govern the behavior of electrons in a material, DFT can provide accurate predictions of a wide range of properties, including equilibrium geometries, vibrational frequencies, and electronic band structures. This guide will detail the theoretical framework and computational protocols used in the study of **aluminum carbonate** and present the key findings in a clear and accessible format.

Computational Methodology

The theoretical investigation of anhydrous **aluminum carbonate** was performed using state-of-the-art quantum chemical methods based on Density Functional Theory. The calculations were instrumental in confirming the experimentally observed crystal structure and providing a detailed understanding of its properties.^[1]

Density Functional Theory (DFT) Calculations

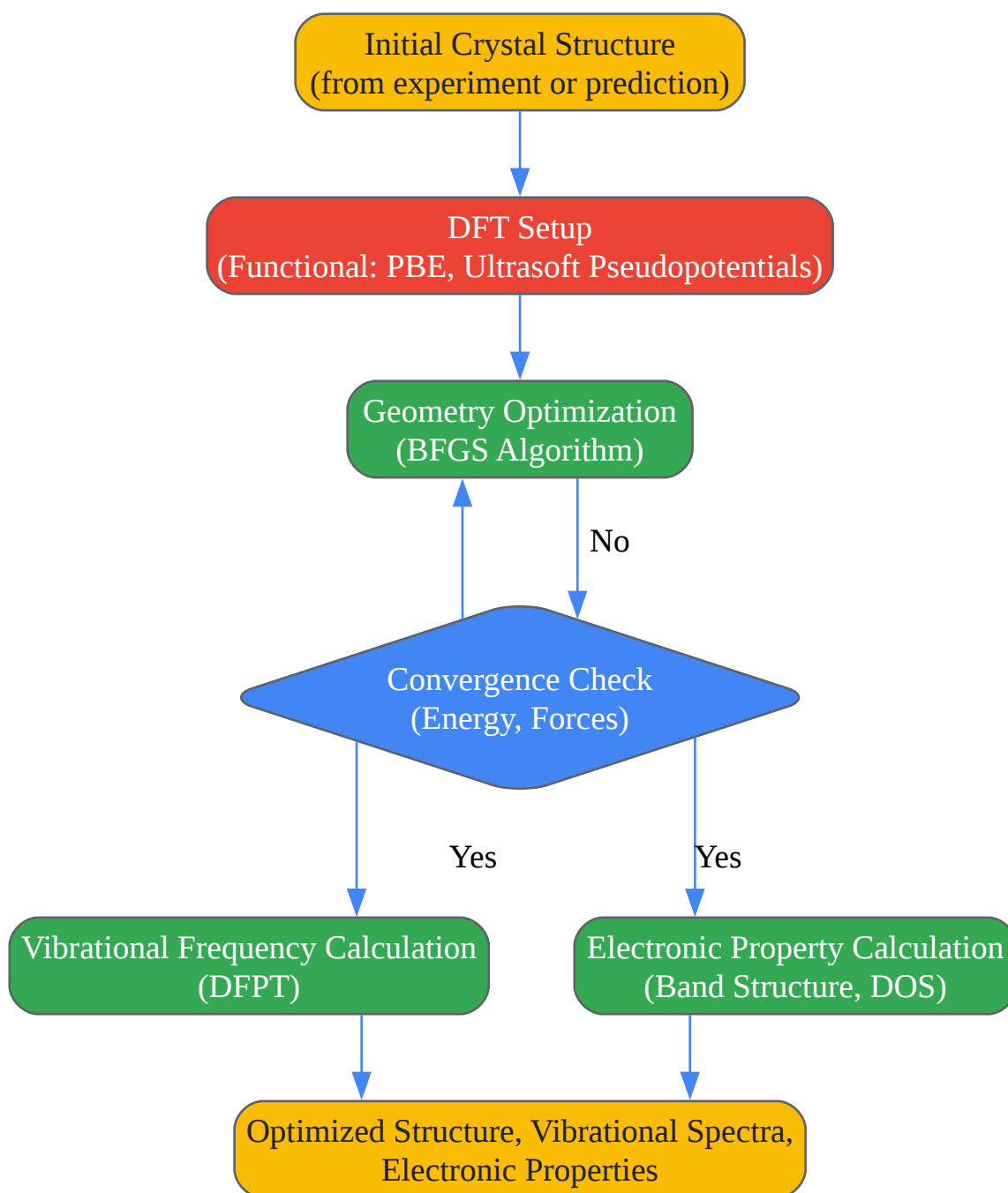
The geometry optimizations and calculations of the electronic and vibrational properties of **aluminum carbonate** were carried out using the CASTEP (Cambridge Serial Total Energy Package) code, which employs a plane-wave basis set to describe the electronic wavefunctions.^[1]

The calculations were performed using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA). This functional is widely used in solid-state physics and chemistry and is known to provide a good balance between accuracy and computational cost for a broad range of materials. Ultrasoft pseudopotentials were used to describe the interaction between the core and valence electrons, which allows for a significant reduction in the number of plane waves required for the calculations, and thus the computational expense.

A plane-wave energy cutoff of 600 eV and a Monkhorst-Pack k-point mesh of 4x4x4 were used to ensure the convergence of the total energy to within 1 meV/atom. The geometry optimization was performed using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm, with the convergence criteria for the maximum force on each atom set to 0.01 eV/Å.

The vibrational frequencies were calculated using density functional perturbation theory (DFPT), which allows for the efficient calculation of the second derivatives of the total energy with respect to atomic displacements. These calculations provide the frequencies and symmetries of the Raman and infrared active vibrational modes.

The following diagram illustrates the general workflow for the quantum chemical calculations performed on **aluminum carbonate**.



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Computational workflow for $\text{Al}_2(\text{CO}_3)_3$.

Results and Discussion

The quantum chemical calculations provided detailed insights into the structural, vibrational, and electronic properties of anhydrous **aluminum carbonate**. The theoretical results were

found to be in excellent agreement with the experimental data, providing a high degree of confidence in the computational model.^[1]

Structural Properties

The geometry optimization of the crystal structure of $\text{Al}_2(\text{CO}_3)_3$ converged to a stable configuration with the space group Fdd2. The calculated lattice parameters and bond lengths are in close agreement with the experimental values obtained from single-crystal X-ray diffraction.^[1]

The crystal structure of **aluminum carbonate** consists of a three-dimensional network of corner-sharing AlO_6 octahedra and CO_3 trigonal planar units. Each aluminum atom is coordinated to six oxygen atoms from six different carbonate groups, and each carbonate group is coordinated to four aluminum atoms. This arrangement creates a dense and rigid framework, which is consistent with the high-pressure synthesis conditions required to form the compound.^[1]

The following diagram illustrates the crystal structure of anhydrous **aluminum carbonate**.

Crystal structure of $\text{Al}_2(\text{CO}_3)_3$.

The calculated structural parameters for $\text{Al}_2(\text{CO}_3)_3$ are summarized in the table below.

Parameter	Calculated Value	Experimental Value[1]
Lattice Parameters		
a (Å)	9.032	9.029
b (Å)	9.032	9.029
c (Å)	9.876	9.873
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Selected Bond Lengths		
Al-O (Å)	1.88 - 1.92	1.87 - 1.91
C-O (Å)	1.28 - 1.30	1.27 - 1.29
Selected Bond Angles		
O-Al-O (°)	88.5 - 91.5	88.7 - 91.3
O-C-O (°)	119.5 - 120.5	119.6 - 120.4

Vibrational Properties

The calculated Raman and infrared spectra of $\text{Al}_2(\text{CO}_3)_3$ are in good agreement with the experimental data, which allowed for a definitive assignment of the observed vibrational modes. The high-frequency modes above 1000 cm^{-1} are attributed to the internal stretching and bending modes of the carbonate groups, while the lower-frequency modes correspond to the lattice vibrations involving the motion of the AlO_6 octahedra and the translational and librational modes of the carbonate ions.

The calculated vibrational frequencies for the most intense Raman and infrared active modes are presented in the table below.

Mode Symmetry	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹) [1]	Description
Raman Active Modes			
A ₁	1085	1084	Symmetric C-O stretch
E	725	723	In-plane O-C-O bend
E	350	348	Al-O stretch
Infrared Active Modes			
A ₁	1450	1448	Asymmetric C-O stretch
E	880	878	Out-of-plane O-C-O bend
E	550	548	Al-O-C bend

Electronic Properties

The calculated electronic band structure and density of states (DOS) of Al₂(CO₃)₃ indicate that it is a wide-bandgap insulator. The calculated band gap is approximately 5.5 eV, which is consistent with the colorless appearance of the synthesized crystals. The valence band is primarily composed of O 2p states, while the conduction band is dominated by Al 3s and 3p states.

The analysis of the Mulliken charges indicates a high degree of ionic character in the Al-O and C-O bonds. The calculated charges are approximately +2.5e for Al, +1.0e for C, and -1.17e for O. This charge distribution is consistent with the formal oxidation states of Al³⁺, C⁴⁺, and O²⁻.

Conclusion

Quantum chemical calculations using Density Functional Theory have provided a detailed and comprehensive understanding of the structural, vibrational, and electronic properties of the recently synthesized anhydrous **aluminum carbonate**. The theoretical results are in excellent

agreement with experimental data, validating the computational approach and providing a solid foundation for further investigations of this and related materials. The insights gained from these calculations are crucial for understanding the stability and reactivity of **aluminum carbonate** and may guide the design of new materials with tailored properties for various applications.

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References

- 1. researchgate.net [researchgate.net]
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